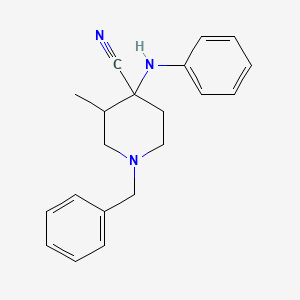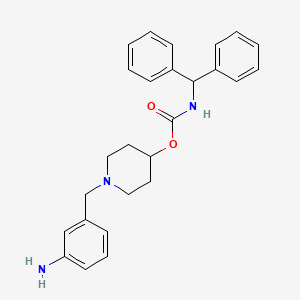
Heterocyclyl carbamate derivative 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heterocyclyl carbamate derivative 1 is a compound that belongs to the class of carbamates, which are organic compounds derived from carbamic acid This compound is characterized by the presence of a heterocyclic ring attached to the carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of heterocyclyl carbamate derivative 1 typically involves the reaction of a heterocyclic amine with a chloroformate or an isocyanate. One common method is the reaction of the heterocyclic amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and the product is obtained in good yield .
Another method involves the use of isocyanates. For example, the reaction of a heterocyclic amine with phenyl isocyanate can produce the desired carbamate derivative. This reaction is also carried out under mild conditions and typically yields high purity products .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Heterocyclyl carbamate derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Oxidized heterocyclic carbamate derivatives.
Reduction: Reduced heterocyclic carbamate derivatives.
Substitution: Substituted heterocyclic carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Heterocyclyl carbamate derivative 1 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of heterocyclyl carbamate derivative 1 involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by forming a stable complex with the active site, thereby preventing the enzyme from catalyzing its substrate. The carbamate group can also participate in hydrogen bonding and other interactions that stabilize the compound-enzyme complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camptothecin derivatives: Known for their anticancer properties.
Benzimidazole derivatives: Used for their stability and biological activity.
N-heterocyclic carbenes: Employed as organocatalysts in various reactions
Uniqueness
Heterocyclyl carbamate derivative 1 stands out due to its unique combination of a heterocyclic ring and a carbamate group, which imparts specific chemical and biological properties.
Eigenschaften
Molekularformel |
C26H29N3O2 |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
[1-[(3-aminophenyl)methyl]piperidin-4-yl] N-benzhydrylcarbamate |
InChI |
InChI=1S/C26H29N3O2/c27-23-13-7-8-20(18-23)19-29-16-14-24(15-17-29)31-26(30)28-25(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-13,18,24-25H,14-17,19,27H2,(H,28,30) |
InChI-Schlüssel |
BUXIWTJVINPFPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1OC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC(=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


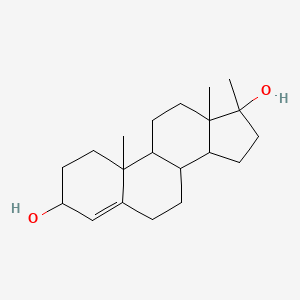
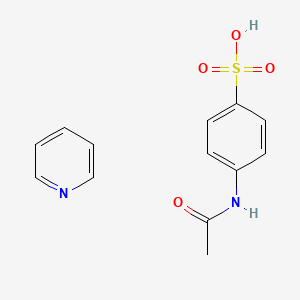


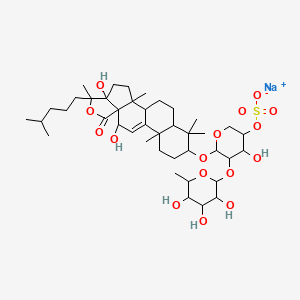
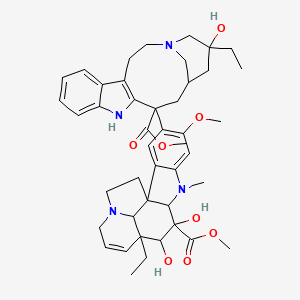
![Tert-butyl 3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B12294045.png)
![5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B12294075.png)
![[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294079.png)

![[4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12294093.png)
![(4R,5S,6S)-3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-Carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12294099.png)
